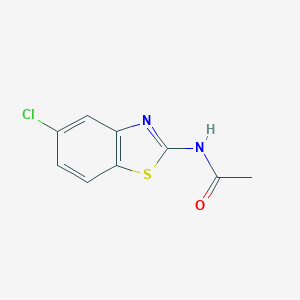
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide, commonly known as CBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. CBA belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of CBA and its derivatives is not fully understood, but several studies have suggested that they may act through various pathways, including inhibition of enzymes, such as topoisomerases and kinases, and disruption of cellular signaling pathways. For instance, a study reported that a CBA derivative exhibited potent inhibitory activity against topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation.
Biochemical and physiological effects:
CBA and its derivatives have been shown to exhibit diverse biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the inhibition of bacterial and fungal growth by CBA derivatives, indicating their potential as antimicrobial agents. Moreover, some CBA derivatives have been shown to exhibit potent antitumor activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, CBA and its derivatives have been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
CBA and its derivatives offer several advantages for laboratory experiments, including their ease of synthesis, stability, and diversity of biological activities. Moreover, their synthetic accessibility allows for the generation of a wide range of derivatives with varying biological activities. However, some limitations of CBA and its derivatives include their potential toxicity and limited bioavailability, which may limit their clinical applications.
将来の方向性
Several future directions can be explored for the development and application of CBA and its derivatives. One potential direction is the synthesis and evaluation of novel CBA derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the development of CBA-based materials with unique properties, such as optical and electronic properties, can be explored. Finally, the exploration of the biological mechanisms underlying the diverse biological activities of CBA and its derivatives can provide insights into their potential therapeutic applications.
In conclusion, CBA is a synthetic compound with diverse biological activities that has gained attention in the scientific community for its potential applications in various fields. Its ease of synthesis, stability, and diversity of biological activities make it an attractive scaffold for the development of novel drugs and materials. However, further studies are needed to fully understand its mechanisms of action and to explore its potential applications in various fields.
合成法
CBA can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a catalyst, such as triethylamine, under reflux conditions. The reaction yields CBA as a white crystalline solid, which is purified through recrystallization or column chromatography.
科学的研究の応用
CBA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. Several studies have reported the synthesis and evaluation of CBA derivatives as potential anticancer, antitubercular, and antifungal agents. For instance, a recent study reported the synthesis of novel CBA derivatives and their evaluation as potential anticancer agents against human breast cancer cells. The results showed that some of the derivatives exhibited significant cytotoxicity against the cancer cells, indicating their potential as anticancer agents.
特性
分子式 |
C9H7ClN2OS |
|---|---|
分子量 |
226.68 g/mol |
IUPAC名 |
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
InChIキー |
BWCVOBISDLHAFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
正規SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244039.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)